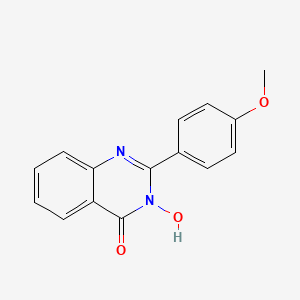

3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone

Description

3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a 2,3-disubstituted quinazolinone derivative characterized by a hydroxy group at position 3 and a 4-methoxyphenyl substituent at position 2 of the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with a fused benzene and pyrimidine ring system, first synthesized via the Niementowski reaction . This compound belongs to a class of molecules known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The hydroxy and methoxy groups in its structure enhance hydrogen bonding and lipophilicity, respectively, which may influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-20-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17(14)19/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQLJFUURRPPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325627 | |

| Record name | 3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

83583-77-1 | |

| Record name | 3-hydroxy-2-(4-methoxyphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired quinazolinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 3-position can be oxidized to form a quinazolinone derivative with a carbonyl group.

Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

Oxidation: Quinazolinone derivatives with a carbonyl group at the 3-position.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

Quinazolinone derivatives, including 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone, have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Case Studies:

- A study demonstrated that certain quinazolinone derivatives exhibited potent anticancer activity against various tumor cell lines, including those from breast and lung cancers. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival .

- Another research highlighted the synthesis of novel quinazoline derivatives which showed effectiveness against multiple cancer types, indicating the potential of this compound as a lead compound for further development .

Antiviral Properties

Anti-HCV Activity:

Recent studies have focused on the antiviral effects of quinazolinones against the hepatitis C virus (HCV). The introduction of specific substituents on the quinazolinone core has been shown to enhance antiviral potency.

Findings:

- A series of derivatives were synthesized, demonstrating significant inhibitory effects on HCV non-structural protein 5B polymerase. Some compounds achieved an effective concentration (EC50) lower than that of established antiviral agents like ribavirin, suggesting a promising therapeutic index for further development .

Antibacterial Effects

Mechanism and Efficacy:

The antibacterial activity of quinazolinone derivatives has been explored, particularly against multi-drug resistant bacterial strains. The incorporation of functional groups such as methoxy and methylthio has been linked to enhanced antibacterial properties.

Research Insights:

- A study synthesized several quinazolinone derivatives conjugated with silver nanoparticles, which exhibited improved antibacterial activity against pathogens like Escherichia coli and Streptococcus pyogenes. The results indicated that electron-donating groups significantly influenced the antibacterial efficacy .

Anti-inflammatory Applications

Therapeutic Potential:

Quinazolinones are also being investigated for their anti-inflammatory properties. Compounds derived from this class have shown promise in reducing inflammation in preclinical models.

Case Studies:

- Research indicated that certain quinazoline derivatives displayed significant anti-inflammatory activity in vivo, making them potential candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Summary Table of Applications

| Application | Mechanism/Target | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of signaling pathways | Potent against breast and lung cancer cell lines |

| Antiviral | Inhibition of HCV polymerase | EC50 values lower than ribavirin |

| Antibacterial | Interaction with bacterial membranes | Enhanced activity with silver nanoparticles |

| Anti-inflammatory | Modulation of inflammatory mediators | Significant efficacy in animal models |

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Table 1: Structural and Functional Comparison of Selected Quinazolinones

Key Findings from Comparative Studies

Anti-inflammatory Activity: The hydroxy group at position 3 in the target compound likely enhances COX-2 inhibition compared to non-hydroxylated analogues like 3-(4-methoxyphenyl)-4(3H)-quinazolinone. Sulfonamide-substituted derivatives (e.g., 2,3-disubstituted quinazolinones with p-benzene sulfonamide) show superior COX-2 selectivity (IC₅₀: 0.12 μM) . Brominated derivatives (e.g., 3-(4-bromophenyl)-4(3H)-quinazolinone) exhibit strong anti-inflammatory effects via protein denaturation inhibition (78% at 100 μM) .

Antimicrobial Activity: The 4-methoxyphenyl group contributes to antibacterial activity, as seen in QNZ-3 (MIC: 8–16 μg/mL) . However, fluorinated analogues (e.g., 3-(4-fluorophenyl)-2-methyl-4(3H)-quinazolinone) show broader antifungal activity . UR-9825, a 7-chloro-triazole derivative, demonstrates potent antifungal activity (MIC: <0.03 μg/mL) due to optimized hydrophobicity and stereochemistry .

Antioxidant Activity: Phenolic derivatives (e.g., 3-hydroxy-substituted compounds) exhibit superior radical scavenging in DPPH and NO assays. For example, 3-(4-methoxyphenyl)-4(3H)-quinazolinone achieves IC₅₀: 42.5 μM in DPPH assays .

Structural-Activity Relationships (SAR) :

- Position 2 : Aromatic substituents (e.g., 4-methoxyphenyl) enhance lipophilicity and membrane penetration, critical for antimicrobial activity .

- Position 3 : Hydroxy groups improve hydrogen bonding with biological targets (e.g., COX-2 active sites) .

- Position 7 : Halogenation (Cl, Br) increases antifungal potency by modulating electron distribution and binding affinity .

Biological Activity

3-Hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on antioxidant properties, cytotoxic effects, and structure-activity relationships (SAR) based on various studies.

Overview of Quinazolinones

Quinazolinones are heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antibacterial, antifungal, and antioxidant activities. The structural diversity in this class allows for the exploration of various substitutions that can enhance biological efficacy.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The compound has been evaluated using multiple assays:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) : This assay measures the ability of antioxidants to scavenge free radicals.

- ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) : Another method to evaluate radical scavenging capacity.

- CUPRAC (Cupric Ion Reducing Antioxidant Capacity) : This assay assesses the reducing power of antioxidants.

The presence of hydroxyl and methoxy groups significantly contributes to the antioxidant activity. Compounds with multiple hydroxyl substituents showed enhanced metal-chelating properties, which can further augment their antioxidant capabilities .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed against various cancer cell lines. Notable findings include:

- Cell Lines Tested : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.

- IC50 Values : The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, a related quinazolinone derivative showed IC50 values ranging from 10 µM to 12 µM across different cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Key observations include:

- Substitution Effects : The introduction of methoxy and hydroxyl groups at specific positions on the phenyl ring enhances both antioxidant and cytotoxic activities.

- Phenyl vs. Naphthyl Groups : Studies indicate that phenyl-substituted derivatives generally exhibit better cytotoxic effects compared to those with naphthyl groups .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Cell Line Tested | IC50 Value (µM) | Methodology Used |

|---|---|---|---|---|

| This compound | Antioxidant | - | - | DPPH, ABTS, CUPRAC |

| Quinazolinone Derivative A3 | Cytotoxicity | PC3 | 10 | MTT Assay |

| Quinazolinone Derivative A5 | Cytotoxicity | MCF-7 | 10 | MTT Assay |

Case Studies

- Antioxidant Evaluation : A study synthesized several quinazolinone derivatives and evaluated their antioxidant properties using DPPH and ABTS assays. The results indicated that compounds with hydroxyl groups exhibited superior antioxidant activity compared to those without .

- Cytotoxicity Assessment : Another investigation focused on quinazolinone-thiazole hybrids, revealing that certain derivatives showed substantial cytotoxic effects against various cancer cell lines. The study emphasized the role of structural modifications in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone, and how do they differ in efficiency?

The synthesis typically involves cyclization of anthranilic acid derivatives or condensation reactions. For example:

- Route 1 : Reaction of anthranilic acid with formamide at 120°C yields the 4(3H)-quinazolinone core, followed by substitution at the 2- and 3-positions using methoxyphenyl groups .

- Route 2 : Use of triethyl orthoformate with 4-chloroanthranilic acid amide under reflux to introduce substituents .

- Route 3 : Condensation of methyl-2-aminobenzoate with hydrazine and subsequent acylation .

Efficiency varies: Route 1 offers simplicity but lower yields (~60%), while Route 2 achieves higher purity (86% yield) but requires stringent temperature control .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., methoxy group at δ 3.8 ppm) .

- X-ray crystallography : Resolves molecular geometry; for example, a study reported a dihedral angle of 85.2° between the quinazolinone core and the 4-methoxyphenyl group .

- IR spectroscopy : Identifies carbonyl (C=O) stretching at ~1670 cm⁻¹ and hydroxyl (O–H) vibrations at ~3200 cm⁻¹ .

Q. What in vivo models are commonly used to assess its pharmacological activity?

- Anti-inflammatory : Carrageenan-induced rat paw edema, with compounds administered orally (50 mg/kg) and compared to indomethacin .

- Analgesic : Acetic acid-induced writhing test in mice, measuring % inhibition of pain response .

- Antimicrobial : Disc diffusion assays against Staphylococcus aureus and Escherichia coli, with MIC values calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

- Substituent analysis : For example, 3-(4-methoxybenzothiazol-2-yl) derivatives (e.g., compound 3e ) show superior COX-2 inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogs, explaining variability in anti-inflammatory data .

- Electron-withdrawing groups : Bromine at the 6-position enhances antibacterial activity (MIC = 4 µg/mL against S. aureus) but reduces solubility, complicating in vivo translation .

- Statistical tools : Multivariate regression can correlate logP values with bioavailability discrepancies across studies .

Q. What experimental strategies optimize synthesis yield while minimizing byproducts?

- Catalyst screening : Bi(TFA)₃–[nbp]FeCl₄ improves cyclization efficiency (yield: 92%) compared to traditional acid catalysis .

- Solvent optimization : Refluxing in ethanol/water (9:1) reduces side reactions like dimerization .

- Real-time monitoring : HPLC tracking of intermediate 2-phenyl-4H-3,1-benzoxazin-4-one ensures reaction completion before adding methoxyphenyl groups .

Q. How do crystallographic data inform molecular interaction studies with biological targets?

- Hydrogen bonding networks : X-ray structures reveal interactions between the quinazolinone carbonyl and COX-2’s Tyr-385, critical for selectivity over COX-1 .

- π-Stacking : The 4-methoxyphenyl group engages in edge-to-face stacking with DNA gyrase’s Phe-88, explaining antibacterial activity .

- Torsional flexibility : Substituents at C(2) and C(3) influence binding pocket accommodation; e.g., bulkier groups reduce tubulin polymerization inhibition .

Q. What methodologies address discrepancies in cytotoxicity profiles across cell lines?

- Mechanistic profiling : Compare apoptosis induction (via caspase-3 activation) vs. necrosis (LDH release) in HepG2 vs. MCF-7 cells .

- Metabolic stability assays : Microsomal incubation identifies rapid glucuronidation in liver cells, explaining low cytotoxicity in hepatic lines .

- Transcriptomics : RNA sequencing of treated cells can pinpoint pathways (e.g., NF-κB or p53) responsible for cell-type-specific responses .

Q. How do researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable benzophenone moiety to crosslink the compound with tubulin or COX-2 in live cells .

- Surface plasmon resonance (SPR) : Direct binding assays with purified enzymes (e.g., HIV reverse transcriptase) quantify Kd values .

- Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., PARP-1) and assess loss of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.